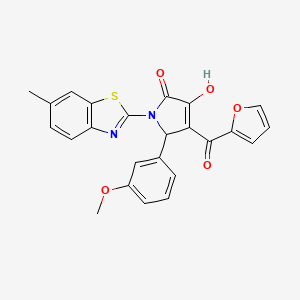
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound that features multiple functional groups, including a furan ring, a hydroxy group, a methoxyphenyl group, and a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The starting materials might include 2-furylcarbonyl chloride, 3-methoxyphenylboronic acid, and 6-methylbenzothiazole. The synthesis could involve steps such as:
Formation of the pyrrolin-2-one core: This might be achieved through a cyclization reaction.
Introduction of the furan ring: This could be done via a Friedel-Crafts acylation.
Attachment of the methoxyphenyl group: This might involve a Suzuki coupling reaction.
Incorporation of the benzothiazole moiety: This could be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include the use of Lewis acids (e.g., AlCl3) for electrophilic substitution or bases (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the benzothiazole moiety suggests it could have applications in medicinal chemistry, possibly as an inhibitor of certain enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: Similar structure but lacks the methoxy group.
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(benzothiazol-2-yl)-3-pyrrolin-2-one: Similar structure but lacks the methyl group on the benzothiazole ring.
Uniqueness
The uniqueness of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one lies in its combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of both the methoxy group and the methylbenzothiazole moiety might enhance its binding affinity to certain biological targets or improve its solubility in organic solvents.
特性
分子式 |
C24H18N2O5S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-8-9-16-18(11-13)32-24(25-16)26-20(14-5-3-6-15(12-14)30-2)19(22(28)23(26)29)21(27)17-7-4-10-31-17/h3-12,20,28H,1-2H3 |
InChIキー |
BUDKYOPGRNCNPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143996.png)
![3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12144009.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12144019.png)
![4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12144020.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide](/img/structure/B12144037.png)

![(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12144041.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12144042.png)
![N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144047.png)
![{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B12144053.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12144054.png)
![Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12144065.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144073.png)
